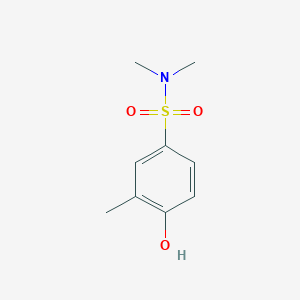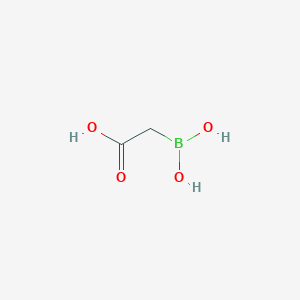![molecular formula C11H6F6O2 B13726368 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13726368.png)
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with the molecular formula C11H5F6O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high reactivity and stability.
準備方法
The synthesis of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a base to form the corresponding trifluoromethylated intermediate. This intermediate is then subjected to a Wittig reaction to yield the final product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions.
化学反応の分析
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The trifluoromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction may produce trifluoromethylated alcohols.
科学的研究の応用
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups enhance its binding affinity and specificity.
Medicine: The compound has potential applications in drug discovery and development. Its stability and reactivity make it a suitable candidate for the design of novel pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of high-performance materials and coatings.
作用機序
The mechanism of action of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which in turn affect its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
類似化合物との比較
4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, 4-(trifluoromethyl)phenylboronic acid, and 4-(trifluoromethyl)benzylamine share structural similarities with this compound.
Uniqueness: The presence of multiple trifluoromethyl groups in this compound enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.
特性
分子式 |
C11H6F6O2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
(E)-4,4,4-trifluoro-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+ |
InChIキー |
YIOPVTGKWQLFKC-VMPITWQZSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=C\C(=O)O)/C(F)(F)F |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


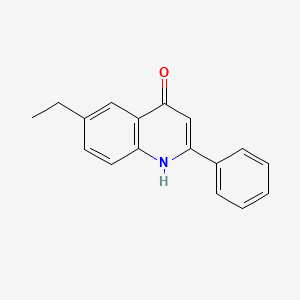
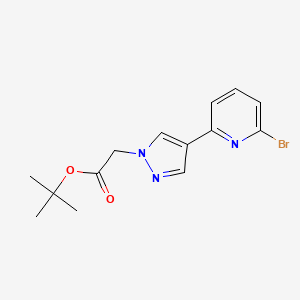
![2,4-ditert-butyl-6-[[(2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B13726296.png)
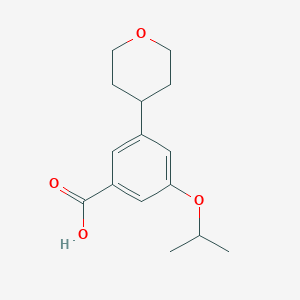

![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

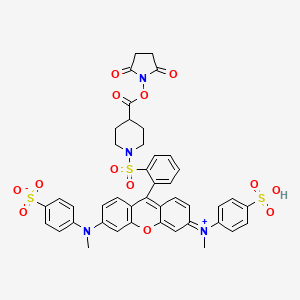
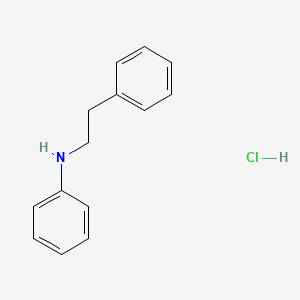
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)

